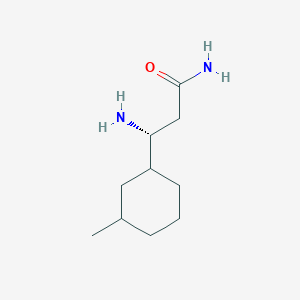

(3R)-3-Amino-3-(3-methylcyclohexyl)propanamide

Description

(3R)-3-Amino-3-(3-methylcyclohexyl)propanamide is a chiral small molecule characterized by a 3-methylcyclohexyl substituent attached to a propanamide backbone with an amino group at the 3R stereocenter. The stereochemistry at the 3R position may influence its biological interactions, such as receptor binding or enzymatic activity. This compound’s structural simplicity contrasts with more complex analogs, as seen in the evidence provided, which include trifluoromethylated pyrrolidine derivatives and organophosphorus compounds.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-methylcyclohexyl)propanamide |

InChI |

InChI=1S/C10H20N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m1/s1 |

InChI Key |

UPLLTYOOPKHZBC-AMDVSUOASA-N |

Isomeric SMILES |

CC1CCCC(C1)[C@@H](CC(=O)N)N |

Canonical SMILES |

CC1CCCC(C1)C(CC(=O)N)N |

Origin of Product |

United States |

Biological Activity

(3R)-3-Amino-3-(3-methylcyclohexyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of receptor interaction and therapeutic applications. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has a unique structure characterized by an amino group attached to a propanamide backbone and a cyclohexyl moiety. Its molecular formula is with a molar mass of approximately 183.32 g/mol. The compound typically appears as a colorless to light yellow liquid and has low water solubility (approximately 2.01 g/L at 20°C) .

Receptor Interactions

Research indicates that (3R)-3-amino-3-(3-methylcyclohexyl)propanamide may interact with various receptors, particularly G protein-coupled receptors (GPCRs). Such interactions are crucial for understanding its therapeutic potential in treating neurological disorders. Studies have shown that compounds with similar structures exhibit binding affinities to neuropeptide receptors, suggesting that this compound might also possess comparable properties .

Potential Therapeutic Applications

- Neurological Disorders : The compound's interaction with neurotransmitter receptors could indicate potential applications in treating conditions such as anxiety or depression.

- Anti-Cancer Activity : Preliminary studies have explored the cytotoxic effects of structurally related compounds on tumor cell lines, indicating a need for further investigation into the anti-cancer potential of (3R)-3-amino-3-(3-methylcyclohexyl)propanamide .

Case Study 1: Neurotransmitter Receptor Binding

A study examining the binding affinity of similar compounds to neuropeptide receptors revealed that modifications in the cyclohexyl structure significantly impacted receptor interaction profiles. This suggests that (3R)-3-amino-3-(3-methylcyclohexyl)propanamide could be optimized for enhanced receptor binding through structural modifications .

Case Study 2: Cytotoxicity Assessment

In vitro assays have demonstrated varying degrees of cytotoxicity among similar amide compounds against different human tumor cell lines. For instance, derivatives with specific structural features exhibited selective cytotoxicity, warranting further exploration of (3R)-3-amino-3-(3-methylcyclohexyl)propanamide in cancer research .

Table 1: Comparison of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3R)-3-Amino-3-(3-methylcyclohexyl)propanamide is , with a molecular weight of 185.26 g/mol. Its structure includes an amino group, a propanamide moiety, and a cyclohexyl ring with a methyl substituent, making it a valuable compound for various chemical reactions and biological interactions.

Chemistry

- Chiral Building Block : This compound is utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical chemistry.

- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of biologically active compounds, including potential drugs targeting various diseases .

Biology

- Enzyme-Substrate Interaction Studies : The compound is employed to study enzyme-substrate interactions and protein folding processes. Its unique structure can influence the binding affinity and specificity towards different enzymes .

- Neurotransmission Modulation : Preliminary studies indicate that (3R)-3-Amino-3-(3-methylcyclohexyl)propanamide may modulate neurotransmission, potentially enhancing or inhibiting signals depending on the receptor subtype it interacts with. This property suggests its potential role in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Research has shown that this compound can reduce pro-inflammatory cytokine levels in activated microglia, indicating its therapeutic potential for neuroinflammatory conditions such as multiple sclerosis .

Industry

- Specialty Chemicals : The compound is used in the synthesis of specialty chemicals and materials, particularly those requiring specific chiral properties for enhanced performance in applications such as catalysis and drug formulation .

Case Study 1: Neuroinflammatory Response

In vitro studies demonstrated that (3R)-3-Amino-3-(3-methylcyclohexyl)propanamide significantly reduced levels of pro-inflammatory cytokines in microglial cells activated by lipopolysaccharides. This suggests its potential application in developing treatments for neuroinflammatory disorders.

Case Study 2: Cognitive Function Improvement

Animal model studies indicated that administration of this compound improved cognitive functions, reinforcing its potential therapeutic effects on memory and learning processes. These findings open avenues for further research into its applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

*Full name: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester

Key Observations:

Functional Groups: The target compound features an amino-propanamide scaffold, enabling hydrogen bonding and moderate polarity.

Stereochemistry and Substituent Positioning :

- The 3R configuration in the target compound contrasts with the R-configuration in the pyrrolidine derivative. Stereochemical differences may lead to divergent biological activities.

- The 3- vs. 4-methylcyclohexyl substituents in compounds alter spatial arrangements, affecting interactions with enzymes or receptors .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (184.28 g/mol) suggests better membrane permeability compared to the compound (~500 g/mol), which may face bioavailability challenges despite enhanced stability .

Research Findings and Implications

Pharmacokinetic Properties: The cyclohexyl group in all compounds confers lipophilicity, but the target compound’s amino and amide groups improve aqueous solubility relative to the organophosphorus compounds in . The compound’s trifluoromethyl groups likely increase its half-life but may necessitate formulation adjustments to mitigate poor solubility .

Reactivity and Toxicity: The phosphonofluoridate group in compounds is associated with acetylcholinesterase inhibition, a hallmark of nerve agents, suggesting significant toxicity risks . In contrast, the target compound’s amide backbone implies lower inherent reactivity.

Synthetic Complexity :

- The compound requires multi-step synthesis due to its trifluoromethyl and pyridinyl substituents, whereas the target compound’s simpler structure may allow more scalable production.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.